molecular formula C12H14N2O2 B15252831 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde

4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde

Cat. No.: B15252831
M. Wt: 218.25 g/mol
InChI Key: KHCBYRCXFMTEID-UHFFFAOYSA-N
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Description

4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₄N₂O₂ It is characterized by a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 5-methyl-2-piperazinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-oxopiperazin-1-yl)benzaldehyde
  • 4-(3-oxopiperazin-2-yl)benzaldehyde

Comparison

Compared to similar compounds, 4-(5-Methyl-3-oxopiperazin-2-yl)benzaldehyde is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(5-methyl-3-oxopiperazin-2-yl)benzaldehyde

InChI

InChI=1S/C12H14N2O2/c1-8-6-13-11(12(16)14-8)10-4-2-9(7-15)3-5-10/h2-5,7-8,11,13H,6H2,1H3,(H,14,16)

InChI Key

KHCBYRCXFMTEID-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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